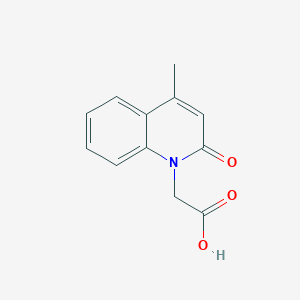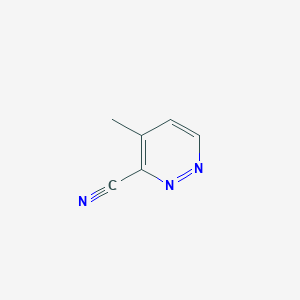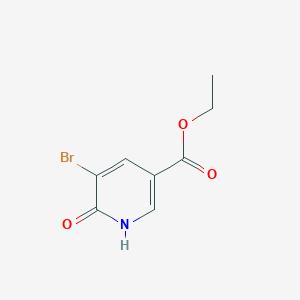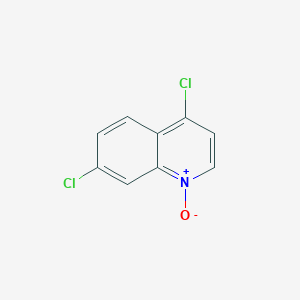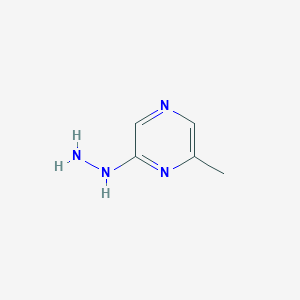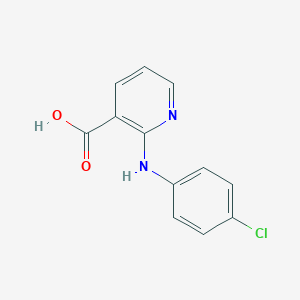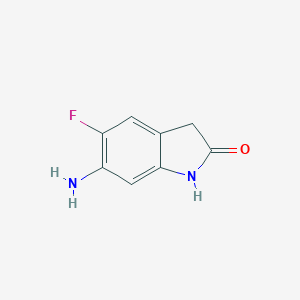
6-Amino-5-fluoroindolin-2-one
Vue d'ensemble
Description
“6-Amino-5-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 and is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3,11-12H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Développement d'agents antitumoraux
Le composé 6-Amino-5-fluoroindolin-2-one a été étudié pour son utilisation potentielle dans la conception et la synthèse de nouveaux agents antinéoplasiques. Son incorporation dans les phénylurées s'est avérée prometteuse dans l'évaluation antitumorale, indiquant son rôle dans la recherche et la thérapie contre le cancer .
Synthèse chimique
Ce composé est utilisé dans diverses synthèses chimiques en raison de son groupe amino réactif, qui peut être modifié ultérieurement. Il sert de brique de construction en synthèse organique, en particulier dans le développement d'indoles fluorés qui ont des applications diverses en chimie médicinale .
Science des matériaux
En science des matériaux, this compound pourrait être utilisé pour modifier les propriétés de surface des matériaux ou comme précurseur pour la création de nouveaux matériaux avec des propriétés de fluorescence ou électroniques spécifiques en raison de la présence de l'atome de fluor .
Protéomique
Le composé peut trouver des applications en protéomique, où il pourrait être utilisé comme étiquette ou sonde en raison de ses propriétés fluorescentes. Cela peut aider à étudier les interactions et les fonctions des protéines .
Biologie cellulaire
En recherche en biologie cellulaire, this compound pourrait être utilisé comme marqueur fluorescent pour suivre la prolifération cellulaire, la migration ou d'autres processus cellulaires .
Génomique
Le potentiel de modification du composé en fait un candidat pour une utilisation dans la recherche en génomique, éventuellement comme composant des réactifs utilisés dans les processus de séquençage de l'ADN ou d'amplification PCR .
Chimie analytique
En raison de sa structure unique, this compound peut être utilisé comme composé standard ou de référence dans des méthodes analytiques telles que la CLHP ou la spectrométrie de masse pour identifier ou quantifier d'autres substances .
Essais environnementaux
Le composé contenant du fluor pourrait être pertinent dans les essais environnementaux, où il pourrait être utilisé comme traceur ou comme standard analytique pour détecter la présence de composés organofluorés similaires dans les échantillons environnementaux .
Safety and Hazards
Propriétés
IUPAC Name |
6-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRWWOHJBWWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-amino-5-fluoroindolin-2-one synthesized in the context of this study?
A1: The article describes the synthesis of this compound through a multi-step process starting with the bis-nitration of m-fluorophenylacetic acid. This is followed by reduction and cyclization reactions to yield the desired this compound. This compound then serves as a precursor for further modifications to generate the target tetrahydrophthalimide-substituted indolin-2-one derivatives [].
Q2: What is the role of this compound in the synthesis of the final compounds?
A2: this compound acts as a key intermediate in the synthesis of the target tetrahydrophthalimide-substituted indolin-2-one derivatives. It undergoes further elaboration, including the addition of a tetrahydrophthalimide substituent and subsequent C- and N-alkylations, to yield the desired final compounds with potential herbicidal activity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

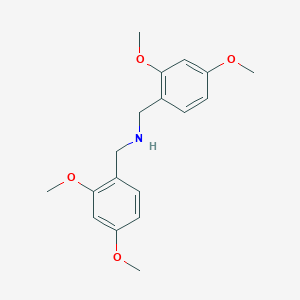

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)

